molecular formula C19H24ClN3O2S B2465030 Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351652-13-5

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2465030
CAS No.: 1351652-13-5
M. Wt: 393.93
InChI Key: XFQHNYQZTMNLAN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Biological Activity

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that incorporates a cyclopropyl group, a thiazole moiety, and a piperazine structure. Its potential biological activities have attracted research interest, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C16H20ClN3OS\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{OS}

Key Properties

PropertyValue
Molecular Weight396.5 g/mol
LogP4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds6

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the compound contributes to its cytotoxic activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .

Anticonvulsant Effects

Thiazole-bearing compounds have also been explored for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity, potentially making this compound a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring has been linked to increased biological activity.
  • Piperazine Linkage : Contributes to the overall pharmacological profile, potentially enhancing binding affinity to biological targets.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The study highlighted the importance of substituents on the thiazole ring in modulating activity.
  • Anticonvulsant Activity Assessment :
    • Several thiazole-based compounds were tested for their ability to prevent seizures in animal models, showing promising results that warrant further exploration of this compound for anticonvulsant drug development .

Properties

IUPAC Name

cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHNYQZTMNLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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